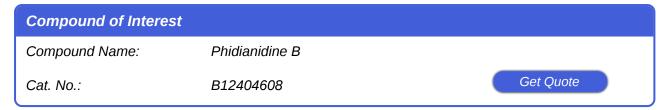




Application Notes and Protocols for the Analytical Characterization of Phidianidine B

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B is a marine-derived indole alkaloid, first isolated from the opisthobranch mollusk Phidiana militaris.[1][2] It is a structurally unique natural product, featuring a 1,2,4-oxadiazole moiety linked to an indole and a guanidinoalkyl side chain.[1][3] **Phidianidine B** has garnered significant interest in the scientific community due to its notable biological activities, including its role as a selective inhibitor of the dopamine transporter (DAT) and a potent, selective ligand and partial agonist of the μ -opioid receptor.[1][4][5] These pharmacological properties make **Phidianidine B** a compelling lead compound for the development of novel therapeutics for central nervous system (CNS) disorders.[1][4][5]

These application notes provide a comprehensive overview of the key analytical techniques for the unambiguous characterization and purity assessment of **Phidianidine B**. Detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are presented to support researchers in their efforts to synthesize, purify, and characterize this promising molecule and its analogs.

Molecular Structure

The chemical structure of **Phidianidine B** is provided below:



Chemical Formula: C₁₇H₂₃N₇O[6] Molecular Weight: 341.41 g/mol [6][7] IUPAC Name: 2-[5-[[5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine[6]

Analytical Techniques and Protocols

A multi-faceted analytical approach is essential for the complete characterization of **Phidianidine B**. The following sections detail the primary spectroscopic and chromatographic methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of **Phidianidine B**, providing detailed information about the carbon-hydrogen framework.

Protocol for NMR Analysis:

- Sample Preparation: Dissolve approximately 1-5 mg of purified **Phidianidine B** in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d). The choice of solvent may impact chemical shifts.[1][8]
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.[1][8]
- Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra at ambient temperature.[8]
- Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.[8]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Phidianidine B**



Position	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
2	-	125.71
3	-	108.68
3a	4.20 (s, 2H)	115.30
4	7.54 (m, 1H)	120.82
5	7.13 (dd, J = 8.5, 1.8 Hz, 1H)	123.23
6	7.24 (t, J = 0.9 Hz, 1H)	127.16
7	7.45 (m, 1H)	138.89
7a	-	178.98
1'	3.14 (m, 4H)	43.77
2'	1.60 (m, 4H)	29.74
3'	1.42 (m, 2H)	24.90
4'	-	29.51
5'	-	42.35
Oxadiazole-C3	-	170.10
Oxadiazole-C5	-	158.63
Guanidino-C	-	-

Note: Data is compiled from published literature and may vary slightly based on the solvent and instrument used. The provided data is based on Phidianidine A, a closely related analog, and is expected to be very similar for **Phidianidine B**, with the primary difference being the absence of the bromine atom on the indole ring.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of **Phidianidine B**.



Protocol for HRMS Analysis:

- Sample Preparation: Prepare a dilute solution of **Phidianidine B** in a suitable solvent such as methanol or acetonitrile.
- Ionization Source: Electrospray ionization (ESI) is a commonly used technique for the analysis of **Phidianidine B**.[8]
- Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended to achieve high mass accuracy.[1]
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
- Data Analysis: Compare the measured mass-to-charge ratio (m/z) with the calculated theoretical mass to confirm the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for Phidianidine B

lon	Calculated m/z	Measured m/z
[M+H]+	342.2039	Varies by study

Note: The exact measured m/z value may differ slightly between instruments. The provided calculated value is for the protonated molecule of **Phidianidine B** ($C_{17}H_{24}N_7O^+$).

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of **Phidianidine B** and for its purification. Reversed-phase HPLC is typically employed.

Protocol for HPLC Analysis:

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
- HPLC System: A standard HPLC system equipped with a UV detector is suitable.
- Column: A C18 reversed-phase column is commonly used.



- Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is used for elution.[1]
- Detection: Monitor the elution profile using a UV detector at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.
- Purity Assessment: The purity of the sample can be determined by integrating the peak area
 of **Phidianidine B** relative to the total peak area. Purity of >98% has been reported for
 synthetic batches.[1]

Table 3: Representative HPLC Method Parameters for Phidianidine B Analysis

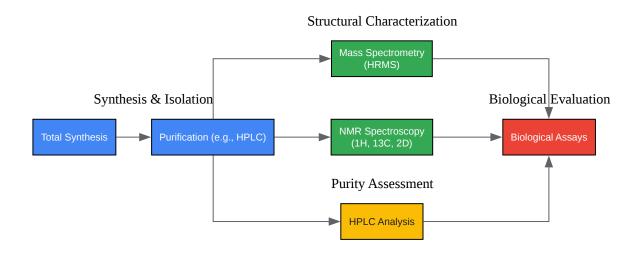
Parameter	Condition
Column	Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 μm)
Mobile Phase A	Water with 0.1% TFA
Mobile Phase B	Acetonitrile with 0.1% TFA
Gradient	10% B to 90% B over a specified time
Flow Rate	1.0 mL/min
Detection	UV at 220 nm and 280 nm
Injection Volume	10 μL

Visualizations

Phidianidine B Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of **Phidianidine B**.





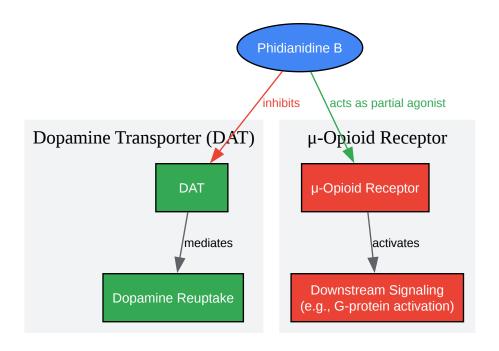
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Caption: Workflow for the synthesis, purification, and characterization of **Phidianidine B**.

Phidianidine B Signaling Pathway Interaction

This diagram illustrates the interaction of **Phidianidine B** with its key molecular targets, the dopamine transporter (DAT) and the μ -opioid receptor.





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Caption: Interaction of **Phidianidine B** with DAT and the μ -Opioid Receptor.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of **Phidianidine B**. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular formula confirmation, and HPLC for purity assessment is essential for ensuring the quality and identity of this biologically active marine natural product. Adherence to these methodologies will facilitate further research into the therapeutic potential of **Phidianidine B** and its derivatives.

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